Flomoxef Impurity 11

Übersicht

Beschreibung

Flomoxef Impurity 11 is a specific impurity of Flomoxef . Flomoxef is an oxacephem antibiotic, which has been used in trials studying the treatment of Urinary Tract Infection .

Synthesis Analysis

The synthesis method of Flomoxef involves several steps, including reactions at temperatures of 65-70°C, the addition of triethylamine to the Flomoxef acid solution, and the formation of Flomoxef triethylamine salt . A specific synthetic route and preparation of a Flomoxef sodium impurity have also been reported .

Molecular Structure Analysis

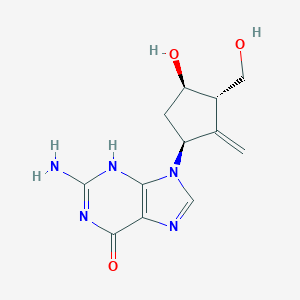

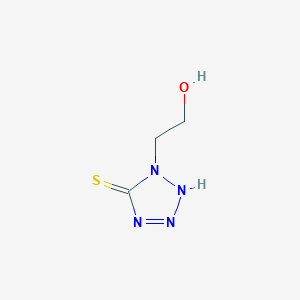

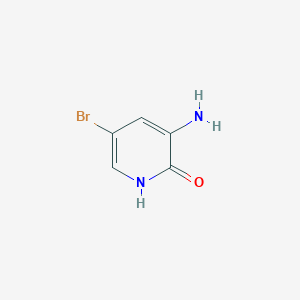

Flomoxef Impurity 11 has a molecular formula of C3H6N4OS and a molecular weight of 146.17 g/mol. Impurity 6 and Impurity 11 of Flomoxef exhibited the same molecular species [M + H] + in LC–MS analysis, indicating the same molecular mass of the two impurities as 519, which is equivalent to the mass of cefminox .

Chemical Reactions Analysis

The predominant prevalent mechanism of resistance to Flomoxef is degradation by AmpC β-lactamase production . The presence of reactive impurities in excipients even in trace amounts could influence the safety and efficacy of the drug products .

Wissenschaftliche Forschungsanwendungen

Antibiotic Synthesis

2-(5-Mercaptotetrazole-1-yl)ethanol: is utilized as an intermediate in the synthesis of the beta-lactam antibiotic Flomoxef . This antibiotic is known for its resistance to beta-lactamase, making it effective against a range of bacterial infections .

Metabolite Studies

As a metabolite of Flomoxef, this compound is studied for its pharmacokinetics and the way it is processed within the body. Understanding its metabolism can help in optimizing dosing and minimizing side effects .

Enzyme Inhibition Research

This compound exhibits vitamin K-dependent glutamylcarboxylase inhibitory activity . This enzyme plays a crucial role in the carboxylation of glutamate residues in proteins, and its inhibition can be significant in studying blood coagulation processes .

Chemical Property Analysis

The compound’s melting point, boiling point, and solubility are key parameters in research involving physical chemistry and material science. Its melting point is 132-138°C , and it has a predicted boiling point of 221.4±42.0 °C .

Safety and Handling Protocols

Due to its chemical nature, 2-(5-Mercaptotetrazole-1-yl)ethanol requires specific safety measures for handling and storage. It is stored under inert gas and has specific hazard statements and precautionary statements associated with it .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference material or standard to calibrate instruments or validate methods, particularly in the context of pharmaceutical analysis .

Research on Drug Interactions

Studying the interactions between 2-(5-Mercaptotetrazole-1-yl)ethanol and other compounds can provide insights into potential drug-drug interactions, which is crucial for developing safe medication regimens.

Each of these applications contributes to a better understanding of the compound and its potential uses in various fields of scientific research. The information provided is based on the latest available data as of 2023 .

Safety and Hazards

Zukünftige Richtungen

The optimal regimens of Flomoxef for the treatment of urinary tract infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacterales are not well defined . Future clinical studies are needed to address the utility of Flomoxef as a carbapenem-sparing treatment option for UTIs caused by ESBL-producing Enterobacterales .

Wirkmechanismus

Target of Action

2-(5-Mercaptotetrazole-1-yl)ethanol, also known as Flomoxef Impurity 11 or 1-(2-Hydroxyethyl)-1H-tetrazole-5(2H)-thione, is primarily used as an intermediate in the preparation of the beta-lactam antibiotic Flomoxef . It is also known to exhibit inhibitory activity against vitamin K-dependent glutamylcarboxylase , an enzyme that plays a crucial role in the blood clotting process.

Mode of Action

Its inhibitory activity against vitamin k-dependent glutamylcarboxylase suggests that it may interfere with the enzyme’s ability to catalyze the carboxylation of glutamic acid residues on vitamin k-dependent proteins .

Biochemical Pathways

The compound’s interaction with vitamin K-dependent glutamylcarboxylase could potentially affect the blood clotting cascade, a complex biochemical pathway that leads to the formation of a clot to prevent excessive bleeding . .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may have good bioavailability

Result of Action

Its role as an intermediate in the synthesis of Flomoxef suggests that it may contribute to the antibiotic’s bactericidal activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-(5-Mercaptotetrazole-1-yl)ethanol. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C . .

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS/c8-2-1-7-3(9)4-5-6-7/h8H,1-2H2,(H,4,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYUEQRWYGVUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437877 | |

| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Mercaptotetrazole-1-yl)ethanol | |

CAS RN |

56610-81-2 | |

| Record name | 1,2-Dihydro-1-(2-hydroxyethyl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56610-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-1,2-dihydro-5H-tetrazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Amino-ethyl)-phenyl]-acetic acid](/img/structure/B113391.png)

![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)